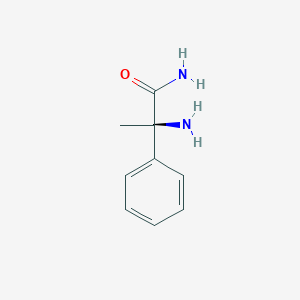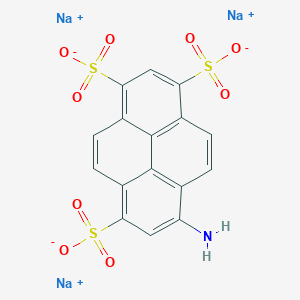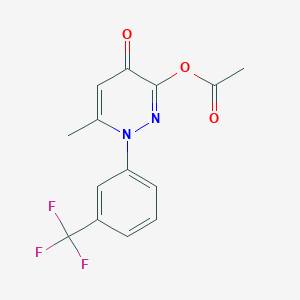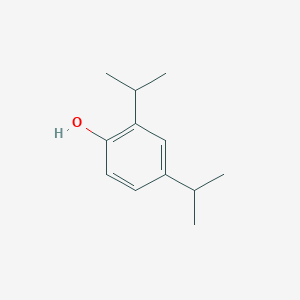
2,4-Diisopropylphenol
概要
説明
Synthesis Analysis
The synthesis of 2,6-diisopropylphenol, also known as ICI 35 868, was achieved through adaptations of standard ortho-alkylation procedures for phenols. This compound was identified as a potent intravenous anesthetic agent in mice and rabbits, and its effectiveness in humans has been confirmed . Another compound, 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, was synthesized via a two-stage process involving the corresponding pyrylium salt, demonstrating the influence of isopropyl groups in protecting the heteroatom against electrophilic attack .
Molecular Structure Analysis
The molecular structure of 2,6-diisopropylphenol and its analogs has been extensively studied. For instance, the stable bis(2,4,6-triisopropylphenyl)(supermesityl)stannaphosphene was synthesized and its structure confirmed by NMR spectroscopy . Additionally, the crystal structure of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxyl-phenyl)methyl]phosphonate was determined, revealing intermolecular hydrogen bonds and coplanar pyrazole and benzene moieties . Iso-propyl 2,4,6-triisopropylphenyl sulfone was also synthesized, and its structure was characterized by unusual atom deviations from the aromatic least-squares plane .
Chemical Reactions Analysis
The electrophysiological and pharmacological effects of 4-iodo-2,6-diisopropylphenol, a propofol analogue, were studied, showing that while it activated GABAA receptors similarly to propofol, it lacked sedative-anesthetic properties . The general anesthetic 2,6-diisopropylphenol was found to inhibit and uncouple respiration in isolated rat liver mitochondria by limiting electron transfer at complex I and modifying mitochondrial ATPases .
Physical and Chemical Properties Analysis
2,6-Diisopropylphenol exhibits antioxidant effects, protecting osteoblasts from oxidative stress-induced apoptosis by suppressing caspase-3 activation . Its uncoupling effect on isolated rat liver mitochondria was further examined, revealing that it acts as a mild protonophore and its effectiveness is pH-dependent . Spectroscopic and theoretical studies on 4-substituted 2-allylphenols, including 2,6-diisopropylphenol, have shown how substituents affect intramolecular OH-pi hydrogen bonding .
科学的研究の応用
Antioxidant Properties
2,4-Diisopropylphenol, also known as Propofol, exhibits significant antioxidant properties. Studies demonstrate that it reacts with free radicals to form a phenoxyl radical, a mechanism common in phenol-based free radical scavengers. Its antioxidant activity, comparable to that of alpha-tocopherol (vitamin E), has been validated through various assays, including electron spin resonance spectroscopy and measurements of antioxidant potential (Murphy et al., 1992).
Electrochemical Quantification
2,4-Diisopropylphenol's electrochemical properties have been explored for potential applications in monitoring and dosing in medical settings. Different methods for its quantification using various electrodes and conditions have been investigated, including the development of analytical methods for its detection in acidic solutions, revealing its potential for in vivo monitoring (Langmaier et al., 2011).
Mitochondrial Effects
Research indicates that 2,4-Diisopropylphenol affects mitochondrial function, specifically its permeability to protons. This compound decreases the activity of ATP synthetase without inhibiting overall ATP production in isolated mitochondria, suggesting its role in modifying mitochondrial energy coupling mechanisms (Branca et al., 1991).
Pharmaceutical Interactions and Analytical Methods
Studies on 2,4-Diisopropylphenol's interaction with other pharmaceutical ingredients, specifically its adsorption/absorption characteristics, are critical in the development of new formulations and packaging materials. The establishment of sensitive analytical methods for its quantification in complex matrices like lipid emulsions highlights its significance in pharmaceutical research (Pickl et al., 2011).
Protective Effects on Osteoblasts
Research has explored the protective effects of 2,4-Diisopropylphenol on osteoblasts under oxidative stress. It is shown to suppress caspase-3 activation, which is key in oxidative stress-induced apoptosis, indicating its potential therapeutic application in bone health and remodeling (Chen et al., 2005).
Cancer Research Implications
Studies suggest that 2,4-Diisopropylphenol may influence cancer development and chemotherapy. It interacts with microRNAs and long non-coding RNAs, regulating critical signaling pathways like HIF-1α, MAPK, NF-κB, and Nrf2. Additionally, it modulates host immune functions, necessitating further research to understand its full impact on cancer (Jiang et al., 2018).
Safety And Hazards
2,4-Diisopropylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
2,4-di(propan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUMBYCOWGLRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042273 | |
| Record name | 2,4-Diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diisopropylphenol | |
CAS RN |
2934-05-6 | |
| Record name | 2,4-Diisopropylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2934-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diisopropylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diisopropylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diisopropylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIISOPROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD41XSG2L8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

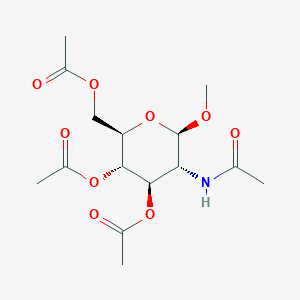
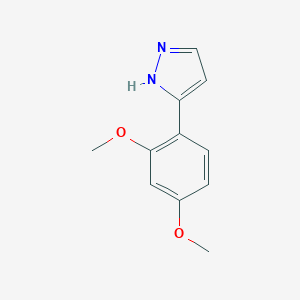
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)
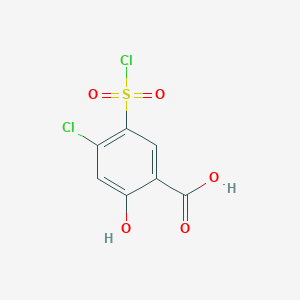
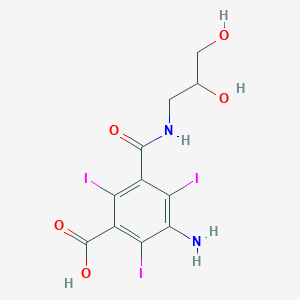
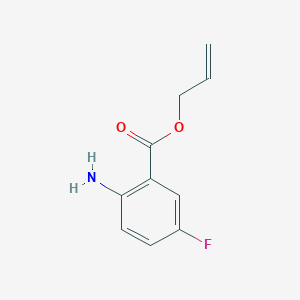
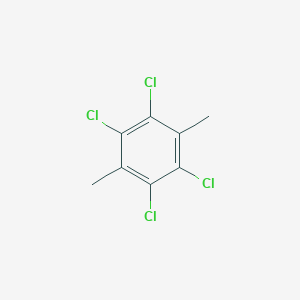
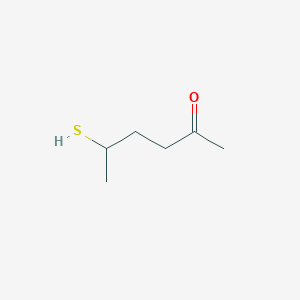
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)
